N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide
Description
The compound N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide features a 6-chloroindole core linked via an ethyl chain to an acetamide group substituted with a 4,6-dimethylpyrimidinylamino moiety. The 6-chloroindole group may enhance lipophilicity and target binding, while the pyrimidine ring could contribute to π-π stacking interactions in enzyme active sites .
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide |
InChI |
InChI=1S/C18H20ClN5O/c1-12-9-13(2)23-18(22-12)21-11-17(25)20-6-8-24-7-5-14-3-4-15(19)10-16(14)24/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,20,25)(H,21,22,23) |
InChI Key |
HGHFIWGQROAFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-1H-indol-1-yl Ethylamine
Route 1: Alkylation of 6-Chloroindole
6-Chloroindole is alkylated with ethyl bromoacetate to form the ethyl ester intermediate, followed by hydrolysis to yield the ethylamine.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 6-Chloroindole + Ethyl bromoacetate, K₂CO₃, DMF, 80°C, 12h | 65–70% | |
| 2 | Hydrolysis with NaOH, H₂O/EtOH, reflux | 85–90% |
Route 2: Direct Ethylation
6-Chloroindole undergoes direct ethylation with ethyl iodide in the presence of a strong base.
Synthesis of 4,6-Dimethyl-2-pyrimidinylamine
Route 1: Sequential Methylation
Starting from 2-pyrimidinylamine:
-
Methylation at position 4 using methyl iodide and Cs₂CO₃.
-
Methylation at position 6 under identical conditions.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Pyrimidinylamine + CH₃I, Cs₂CO₃, DMF, 25°C, 2h | 90% | |
| 2 | Repeat Step 1 for position 6 | 85% |
Route 2: One-Pot Dimethylation
2-Pyrimidinylamine reacts with excess methyl iodide in the presence of K₂CO₃.
Amide Coupling
The ethylamine-indole and dimethylpyrimidine-amine fragments are coupled via an amide bond.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Indole ethylamine + 4,6-Dimethyl-2-pyrimidinylamine + EDCI, HOBt, DCM, rt, 12h | 70–75% | |
| 2 | Purification via column chromatography (SiO₂, EtOAc/hexane) | 95% purity |
Key Reaction Mechanisms
Indole Alkylation
Mechanism :
-
Deprotonation : The indole nitrogen is deprotonated by a base (e.g., NaH).
-
Nucleophilic Attack : The alkyl halide (e.g., ethyl iodide) reacts with the deprotonated indole.
Example :
Pyrimidine Methylation
Mechanism :
-
Base Activation : Cs₂CO₃ deprotonates the pyrimidine NH.
-
Methyl Transfer : Methyl iodide undergoes SN2 displacement.
Example :
Amide Bond Formation
Mechanism :
-
Activation : EDCI activates the carboxylic acid (e.g., acetic acid) to a reactive O-acylisourea intermediate.
-
Coupling : The amine attacks the activated intermediate.
Example :
Optimization and Challenges
Solvent Selection
Temperature Control
Catalysts and Bases
Analytical Data
Chemical Reactions Analysis
Reactions: can undergo various reactions, including electrophilic substitution on the indole ring.
Common Reagents: These reactions may involve Lewis acids, bases, and other reagents.
Major Products: The specific products depend on reaction conditions but could include derivatives with modified substituents on the indole ring.
Scientific Research Applications
Chemistry: Studying the reactivity of indole derivatives and designing novel analogs.
Biology: Investigating its impact on cellular processes, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: Developing applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Amide Type Variations
- Compound from : (E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide Key Differences:
- Chlorine substitution at indole-5-position vs. indole-6-position in the target compound.
- Benzamide backbone instead of acetamide.
- Implications :
- The 5-chloroindole may alter steric interactions in binding pockets compared to the 6-chloro derivative.
- Benzamide’s bulkier aromatic group could reduce solubility but enhance affinity for hydrophobic targets .
Functional Group Modifications
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide () :
- Key Differences :
- Sulfanyl (S–) linker replaces the amino (NH–) group in the target compound.
- 2-Chlorophenyl substituent instead of indole.
- Implications :
- Sulfanyl groups may reduce hydrogen-bonding capacity but improve metabolic stability.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () :
- Key Differences :
- 4-Methylpyridin-2-yl group replaces the indole-ethyl chain.
- Implications :
- Pyridine’s basic nitrogen could enhance solubility but reduce blood-brain barrier penetration compared to indole .
Pharmacophore Overlap with Beta-Agonist Derivatives (–3)
Formoterol-related compounds (e.g., Formoterol related compound C ) share an acetamide backbone but feature hydroxyphenyl and methoxyphenylethyl groups.
- Key Differences :
Structural and Functional Data Table
Research Findings and Implications
- Substituent Position : The 6-chloroindole in the target compound may offer better steric compatibility with kinase ATP-binding pockets compared to 5-chloro analogs .
- Amide vs.
- Therapeutic Potential: Unlike beta-agonists (), the target compound’s indole-pyrimidine scaffold aligns more with kinase inhibitors (e.g., VEGF or EGFR inhibitors) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
